molecular formula C11H15NO3 B2928492 3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid CAS No. 2305448-65-9

3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid

Cat. No. B2928492
CAS RN: 2305448-65-9
M. Wt: 209.245
InChI Key: FNPLAQGZTWNNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid, also known as PZM21, is a novel opioid receptor agonist. It was first discovered in 2016 by a team of researchers at the University of California, San Francisco. PZM21 is unique in that it can selectively activate the mu opioid receptor without causing the adverse side effects associated with traditional opioid drugs, such as respiratory depression and addiction.

Mechanism of Action

3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid works by selectively activating the mu opioid receptor, which is the primary target for most opioid drugs. However, unlike traditional opioids, 3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid does not activate the beta-arrestin pathway, which is responsible for many of the adverse side effects associated with these drugs. Instead, 3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid activates a different signaling pathway, known as the G protein pathway, which is thought to be responsible for its analgesic effects.
Biochemical and Physiological Effects
Studies have shown that 3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid is highly selective for the mu opioid receptor and has little or no activity at other opioid receptors. This is thought to be responsible for its lack of adverse side effects. In addition, 3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid has been shown to be effective in relieving pain in animal models without causing respiratory depression or addiction. This suggests that 3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid could be a safer and more effective alternative to traditional opioids for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid for lab experiments is its selectivity for the mu opioid receptor. This allows researchers to study the effects of mu receptor activation without the confounding effects of other opioid receptors. However, 3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid is a relatively new drug and its effects in humans are not yet fully understood. In addition, the synthesis of 3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid is a complex and time-consuming process, which may limit its availability for lab experiments.

Future Directions

There are several potential future directions for research on 3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid. One area of focus could be the development of 3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid as a new class of analgesic drug for the treatment of pain in humans. Another area of research could be the study of the mechanism of action of 3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid, in order to better understand how it works and how it can be optimized for clinical use. Finally, researchers could explore the potential of 3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid for the treatment of other conditions, such as addiction and depression, which are also thought to involve the mu opioid receptor.

Synthesis Methods

The synthesis of 3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid is a complex process that involves several steps. The starting material is 3-azabicyclo[3.2.1]octan-6-one, which is converted to 3-azabicyclo[3.2.1]octane-6-carboxylic acid via a Grignard reaction. The carboxylic acid is then converted to the corresponding amide using a coupling reagent. The amide is then selectively reduced to the desired enamine using a palladium catalyst. Finally, the enamine is reacted with acryloyl chloride to yield 3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid.

Scientific Research Applications

3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid has been the subject of extensive scientific research since its discovery. One of the main areas of focus has been its potential as a new class of analgesic drug. Studies have shown that 3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid is effective in relieving pain in animal models without causing the adverse side effects associated with traditional opioids. This has led to the suggestion that 3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid could be developed into a safer and more effective pain medication for humans.

properties

IUPAC Name

3-prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-10(13)12-5-7-3-8(6-12)9(4-7)11(14)15/h2,7-9H,1,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPLAQGZTWNNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2CC(C1)C(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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